molecular formula C9H7NO2S B3325458 Methyl thieno[2,3-b]pyridine-5-carboxylate CAS No. 21344-30-9

Methyl thieno[2,3-b]pyridine-5-carboxylate

Cat. No. B3325458
CAS RN: 21344-30-9
M. Wt: 193.22 g/mol
InChI Key: LGMOLZCKSVYQNA-UHFFFAOYSA-N
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Description

“Methyl thieno[2,3-b]pyridine-5-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as thienopyridines . Thienopyridines are compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a five-membered aromatic ring with one sulfur atom . This compound has been synthesized as part of research programs targeting novel molecules with potential anti-inflammatory activity .


Chemical Reactions Analysis

The chemical reactions involving “Methyl thieno[2,3-b]pyridine-5-carboxylate” are not explicitly mentioned in the retrieved papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl thieno[2,3-b]pyridine-5-carboxylate” are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Photophysical Properties and Potential Antitumor Applications

Methyl thieno[2,3-b]pyridine-5-carboxylate and its derivatives demonstrate significant potential in antitumor applications. Studies reveal that these compounds exhibit reasonable fluorescence quantum yields and solvatochromic behavior, making them suitable for use in fluorescence studies. For instance, their incorporation in lipid membranes like egg-yolk phosphatidylcholine and dipalmitoyl phosphatidylglycerol indicates localization in the lipid bilayer, which is crucial for drug delivery applications using liposomes as carriers (Carvalho et al., 2013).

Synthesis and Transformations

The compound's versatility is also evident in its synthesis and transformations. For example, reactions of dimethoxytetrahydrofuran with aminothieno[2,3-b]pyridines yield substituted pyrrol-thieno[2,3-b]pyridines, highlighting the compound's potential in creating diverse molecular structures (Kaigorodova et al., 2004). Additionally, the synthesis of methyl azidothieno[2,3-b]pyridine carboxylates, followed by Huisgen’s 1,3-dipolar cycloaddition with substituted alkynes, further underscores its synthetic utility (Chaouni et al., 2014).

Application in Dyes and Pigments

Methyl thieno[2,3-b]pyridine-5-carboxylate derivatives also find applications in the field of dyes and pigments. The synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and their application as disperse dyes for polyester fibers indicate their potential in textile industries (Ho, 2005).

Heterocyclic System Construction

The compound's role in constructing various heterocyclic systems, such as thienopyrimidinone and thienopyridine derivatives, highlights its significance in organic chemistry and pharmaceutical research. This utility is evident in the creation of 3-substituted-pyridothienopyramidinone derivatives, showcasing its adaptability in synthesizing a wide range of compounds (Madkour et al., 2010).

Tumor Cell Growth Inhibition

Methyl thieno[2,3-b]pyridine-5-carboxylate derivatives have shown promise in inhibiting tumor cell growth. For example, the study of methyl amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates reveals their growth inhibitory activity on human tumor cell lines, indicating their potential in cancer therapy (Queiroz et al., 2011).

Safety And Hazards

“Methyl thieno[2,3-b]pyridine-5-carboxylate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

“Methyl thieno[2,3-b]pyridine-5-carboxylate” and its derivatives have potential applications in medicinal chemistry, especially as potential anti-inflammatory agents . Future research could focus on the synthesis of these compounds and their biological activity .

properties

IUPAC Name

methyl thieno[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-4-6-2-3-13-8(6)10-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMOLZCKSVYQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267822
Record name Methyl thieno[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl thieno[2,3-b]pyridine-5-carboxylate

CAS RN

21344-30-9
Record name Methyl thieno[2,3-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21344-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl thieno[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Trifluoromethanesulfonyloxy-thieno[2,3-b]pyridine-5-carboxylic acid methyl ester described in Preparation Example T-9 (10 mg, 29 μmol), tetrakis(triphenylphosphine)palladium(0) (3.4 mg, 2.9 μmol), formic acid (1.7 μl, 44 μmol) and N,N-diisopropylethylamine (15 μl, 87 μmol) were dissolved in 1-methyl-2-pyrrolidone (0.5 mL), and the mixture was stirred for 1.5 hours at 100° C. The reaction mixture was cooled to room temperature, water and ethyl acetate were added, the organic layer was partitioned, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=5:1), and the title compound (7 mg, quantitatively) was obtained as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Grinberga, A Krauze, L Krasnova… - Latvian Journal of …, 2012 - archive.sciendo.com
4, 7-Dihydrothieno [2, 3-b] pyridine 4 and thieno [2, 3-b] pyridine 6 were obtained by Thorpe–Ziegler cyclization. Mn (OAc) 3/acetic acid system had been used for oxidation of 1, 4-…
Number of citations: 4 archive.sciendo.com
H Maruoka, K Yamagata… - Journal of Heterocyclic …, 2001 - Wiley Online Library
The reactions of 2‐benzamido‐4,5‐dihydro‐3‐thiophene(and ‐3‐furan)carbonitriles (1a‐c and 4a‐c) with ethyl acetoacetate in the presence of tin(IV) chloride and triethylamine …
Number of citations: 26 onlinelibrary.wiley.com

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